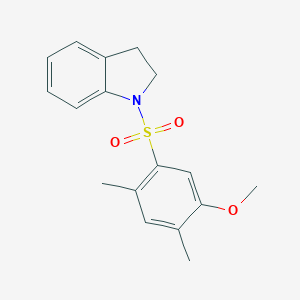![molecular formula C11H11FN2O3S B224865 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B224865.png)
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is a chemical compound that has gained attention in the scientific community due to its potential application in various research fields.
Mécanisme D'action
The mechanism of action of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole is not fully understood, but it has been reported to act on various molecular targets, including histone deacetylases (HDACs), protein kinase C (PKC), and cyclooxygenase-2 (COX-2). It has been suggested that the compound's ability to inhibit these targets is responsible for its biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-proliferative effects. It has been reported to reduce the levels of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), and increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Additionally, it has been found to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole in lab experiments is its high potency and specificity for its molecular targets. Additionally, it has been reported to have low toxicity levels, making it a safe compound to use in vitro and in vivo. However, one of the limitations of using this compound is its limited solubility in water, which can make it challenging to use in certain experiments.
Orientations Futures
There are several future directions for the research on 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole. One potential direction is to explore its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another direction is to investigate its potential as a treatment for cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, further research can be conducted to explore its potential as a chemotherapeutic agent for various types of cancer.
Méthodes De Synthèse
The synthesis of 1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole can be achieved through a multistep process involving the reaction of 4-fluoro-3-methoxybenzaldehyde with methylsulfonyl chloride, followed by cyclization with imidazole. This method has been reported in various scientific journals and has been found to produce high yields of the desired compound.
Applications De Recherche Scientifique
1-[(4-fluoro-3-methoxyphenyl)sulfonyl]-4-methyl-1H-imidazole has been found to have potential application in various research fields, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In neuroscience, it has been found to have potential as a neuroprotective agent by reducing oxidative stress and inflammation. In cardiovascular research, it has been reported to have vasodilatory effects and can potentially be used as a treatment for hypertension.
Propriétés
Formule moléculaire |
C11H11FN2O3S |
|---|---|
Poids moléculaire |
270.28 g/mol |
Nom IUPAC |
1-(4-fluoro-3-methoxyphenyl)sulfonyl-4-methylimidazole |
InChI |
InChI=1S/C11H11FN2O3S/c1-8-6-14(7-13-8)18(15,16)9-3-4-10(12)11(5-9)17-2/h3-7H,1-2H3 |
Clé InChI |
YYFWDPVWQURBOU-UHFFFAOYSA-N |
SMILES |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
SMILES canonique |
CC1=CN(C=N1)S(=O)(=O)C2=CC(=C(C=C2)F)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 1-[(3-tert-butyl-4-ethoxyphenyl)sulfonyl]-4-piperidinecarboxylate](/img/structure/B224821.png)
![1-[(2,5-dimethoxy-4-methylphenyl)sulfonyl]-5-nitro-2-methyl-1H-imidazole](/img/structure/B224833.png)

![1-[(5-bromo-2-methoxy-4-methylphenyl)sulfonyl]-2-propyl-1H-imidazole](/img/structure/B224854.png)



